4'-Methoxy-3-(2-thiomethylphenyl)propiophenone
Overview
Description
4’-Methoxy-3-(2-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C17H18O2S It is known for its unique structure, which includes a methoxy group, a thiomethyl group, and a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-3-(2-thiomethylphenyl)propiophenone typically involves the reaction of 4-methoxybenzaldehyde with 2-thiomethylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of 4’-Methoxy-3-(2-thiomethylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and thiomethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Methoxy-3-(2-thiomethylphenyl)propiophenone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Methoxy-3-(2-thiomethylphenyl)propiophenone involves its interaction with various molecular targets. The methoxy and thiomethyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The propiophenone backbone allows for potential interactions with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4’-Methoxy-3-(4-thiomethylphenyl)propiophenone
- 4’-Methoxy-3-(2-thiomethylphenyl)acetophenone
- 4’-Methoxy-3-(2-thiomethylphenyl)butyrophenone
Uniqueness
4’-Methoxy-3-(2-thiomethylphenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and thiomethyl groups in specific positions allows for unique reactivity and interactions compared to other similar compounds .
Biological Activity
4'-Methoxy-3-(2-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C17H18O2S. It belongs to the class of propiophenones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The structure of this compound includes a methoxy group and a thiomethyl group attached to a phenyl ring, contributing to its unique chemical properties. The compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C17H18O2S |
Molecular Weight | 286.39 g/mol |
IUPAC Name | This compound |
CAS Number | 898754-29-5 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating inhibition of growth at certain concentrations. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays showed that it can induce apoptosis in cancer cell lines by activating caspase pathways. The compound's ability to inhibit tumor growth was also observed in animal models, suggesting its potential as a therapeutic agent in cancer treatment.
Phytotoxic Effects
Further investigations into the phytotoxic effects of this compound revealed its ability to inhibit seed germination and root growth in various plant species. The degree of inhibition was concentration-dependent, indicating that higher concentrations lead to greater phytotoxicity. This property may have implications for its use in agricultural practices as a herbicide.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The presence of the thiomethyl group enhances its reactivity with thiol-containing proteins, potentially leading to altered protein function and cellular signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial properties of various propiophenones, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting moderate antibacterial activity.
- Cancer Cell Line Studies : Research published in Cancer Letters examined the effects of this compound on breast cancer cell lines (MCF-7). The study found that treatment with 10 µM concentrations resulted in a significant reduction in cell viability (up to 70%) after 48 hours, indicating strong anticancer properties.
- Phytotoxicity Assessment : A comprehensive study conducted by Garcia et al. (2023) evaluated the phytotoxic effects on Lactuca sativa (lettuce). The results showed that at concentrations above 0.5 mM, there was a significant reduction in germination rates (over 80% inhibition), highlighting its potential as a herbicide.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2S/c1-19-15-10-7-13(8-11-15)16(18)12-9-14-5-3-4-6-17(14)20-2/h3-8,10-11H,9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSBGFXYGLKJBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644310 | |
Record name | 1-(4-Methoxyphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-29-5 | |
Record name | 1-Propanone, 1-(4-methoxyphenyl)-3-[2-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898754-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Methoxyphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.